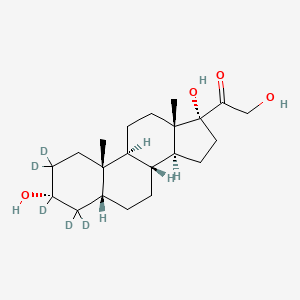
Tetrahydrodeoxycortisol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrodeoxycortisol-d5 is a labelled analog of Tetrahydrodeoxycortisol, which is a metabolite of Cortisol. Cortisol is a steroid hormone in the glucocorticoid class of hormones. The compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrodeoxycortisol-d5 involves the incorporation of deuterium atoms into the Tetrahydrodeoxycortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents, catalysts, and controlled reaction environments. Quality control measures are implemented to ensure the product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrodeoxycortisol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are used in further research and analysis.
Wissenschaftliche Forschungsanwendungen
Tetrahydrodeoxycortisol-d5 is used in a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Utilized as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of Tetrahydrodeoxycortisol-d5 involves its role as a labelled analog of Tetrahydrodeoxycortisol. It allows researchers to trace and study the metabolic pathways of Cortisol and its metabolites. The molecular targets and pathways involved include various enzymes and receptors associated with Cortisol metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydrodeoxycortisol
- Tetrahydrocorticosterone
- Tetrahydrodeoxycorticosterone
Uniqueness
Tetrahydrodeoxycortisol-d5 is unique due to its stable isotope labeling, which allows for precise and accurate tracing of metabolic pathways. This makes it a valuable tool in research compared to its non-labeled counterparts.
Eigenschaften
Molekularformel |
C21H34O4 |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1/i5D2,11D2,14D |
InChI-Schlüssel |
UPTAPIKFKZGAGM-NDPJIYLKSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


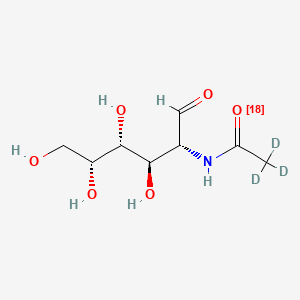
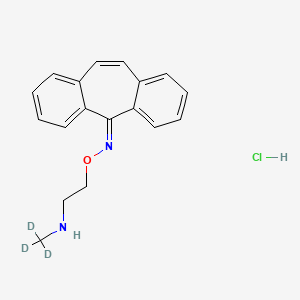

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
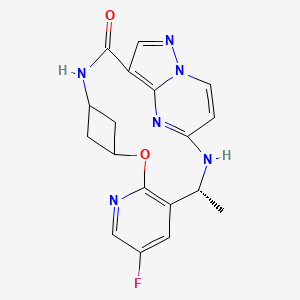
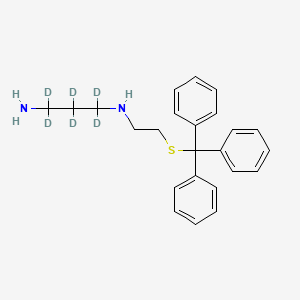
![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)

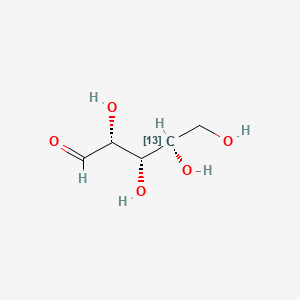
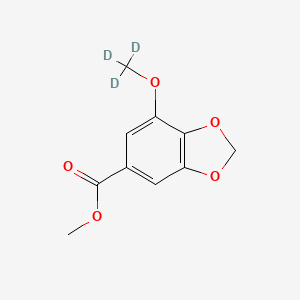


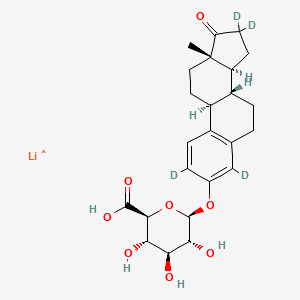
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
